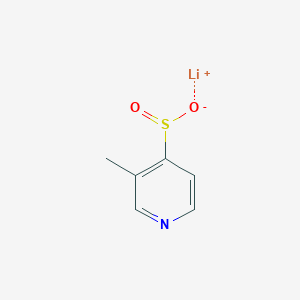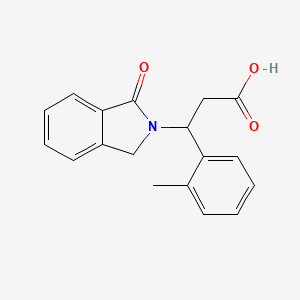![molecular formula C18H12N6O2S B2766666 N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea CAS No. 1251584-29-8](/img/structure/B2766666.png)
N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C18H12N6O2S and its molecular weight is 376.39. The purity is usually 95%.
BenchChem offers high-quality N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-chloro-2-methylphenyl)-N'-[1-(4-isobutyl-3-oxo-3,4-dihydroquinoxalin-2-yl)piperidin-4-yl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Flexible Ureas as Acetylcholinesterase Inhibitors
Flexible ureas, including those with structures related to the specified compound, have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors. These compounds were designed to optimize spacer length and test greater conformational flexibility, showing that a linear ethoxyethyl chain could maintain high inhibitory activities when properly substituted. This research demonstrates the potential of flexible ureas in developing treatments for diseases like Alzheimer's where acetylcholinesterase inhibition is a key therapeutic strategy (Vidaluc et al., 1995).
Electro-Fenton Degradation of Antimicrobials
Research on the Electro-Fenton degradation process has shown effectiveness in breaking down antimicrobial compounds such as triclosan and triclocarban, which have structures bearing similarities to the specified urea compound. The process involves generating hydroxyl radicals that effectively degrade these compounds, indicating the potential environmental applications of related urea compounds in wastewater treatment and pollution control (Sirés et al., 2007).
Soluble Epoxide Hydrolase Inhibitors
Ureas possessing a piperidyl moiety, similar to the one described, have been synthesized to explore their role as inhibitors of human and murine soluble epoxide hydrolase (sEH). Such inhibitors have shown significant potential in reducing inflammatory pain, suggesting the therapeutic potential of urea derivatives in managing pain and inflammation (Rose et al., 2010).
Cytokinin-like Activity and Rooting Enhancement
Urea derivatives have also been identified as synthetic compounds with cytokinin-like activity, positively regulating cell division and differentiation in plants. This application is crucial for agricultural biotechnology, where such compounds can be used to enhance plant growth and productivity (Ricci & Bertoletti, 2009).
Anticancer Potential
Certain urea derivatives have been synthesized and evaluated for their potential as anticancer agents. Studies on 1-aryl-3-(2-chloroethyl) ureas have shown cytotoxic effects on human adenocarcinoma cells, indicating the therapeutic research potential of urea compounds in cancer treatment (Gaudreault et al., 1988).
特性
IUPAC Name |
5-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-2-thiophen-2-ylpyrazolo[1,5-d][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6O2S/c25-18-14-9-13(15-7-4-8-27-15)21-24(14)11-19-23(18)10-16-20-17(22-26-16)12-5-2-1-3-6-12/h1-9,11H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIRFNPYONMCVBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=N2)CN3C(=O)C4=CC(=NN4C=N3)C5=CC=CS5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)


![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)


![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)
![(E)-N-(3-ethyl-6-methoxybenzo[d]thiazol-2(3H)-ylidene)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2766596.png)


![Tetrasodium 4-(3-{4-[1,5-dioxo-1,5-bis(4-sulfonatophenyl)pentan-3-yl]phenyl}-5-oxo-5-(4-sulfonatophenyl)pentanoyl)benzene-1-sulfonate](/img/structure/B2766599.png)
![8-bromo-3-(4-chlorophenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2766603.png)

![2-chloro-N-[[(2-chloroacetyl)amino]-(3-methoxy-4-propoxyphenyl)methyl]acetamide](/img/structure/B2766606.png)